2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile” is related to a class of compounds used in the development of antipsychotic drugs . It shares structural similarities with drugs like Cariprazine and Aripiprazole, which are used for the treatment of schizophrenia and bipolar disorder .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . A key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions is another example .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs, due to its presence in a variety of medications with diverse therapeutic uses. These include applications in treating conditions such as psychosis, depression, cancer, viral infections, and inflammation. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, demonstrating the versatility and broad potential of this pharmacophore in drug discovery. The ability to tailor piperazine derivatives for various diseases highlights their importance in therapeutic investigations and drug design (Rathi et al., 2016).
Antimycobacterial Activity
Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, suggesting their potential in developing selective, safe, and cost-effective antimycobacterial agents. Such studies underscore the critical role of piperazine as a building block in addressing global health challenges like tuberculosis (Girase et al., 2020).
Role in Drug Metabolism and Pharmacokinetics
The metabolism of arylpiperazine derivatives, which includes processes like N-dealkylation, highlights their pharmacokinetic properties and the potential for producing active metabolites. Understanding these metabolic pathways is essential for the development of drugs with improved efficacy and reduced side effects. This area of research is pivotal for optimizing the therapeutic potential of piperazine-containing drugs (Caccia, 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, have been found to interact with dopamine receptors . These receptors play a crucial role in the nervous system, affecting mood, attention, and movement.
Mode of Action
Similar compounds have been shown to interact with their targets, such as dopamine receptors, leading to changes in neurotransmitter levels . This interaction can result in various physiological effects, depending on the specific receptor and its role in the body.
Biochemical Pathways
Compounds that interact with dopamine receptors can affect various biochemical pathways related to neurotransmission . The downstream effects of these interactions can include changes in mood, cognition, and motor control.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This can impact the bioavailability of the compound, affecting how much of the drug reaches its target and how long it remains active in the body.
Result of Action
Compounds that interact with dopamine receptors can have a range of effects at the molecular and cellular level, including changes in neurotransmitter levels and alterations in signal transduction pathways .
Future Directions
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, potentially altering its function .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3/c1-14(2,10-17)19-7-5-18(6-8-19)11-3-4-12(15)13(16)9-11/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHWEZKFHOTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.